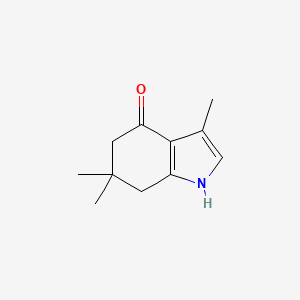

3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6,6-trimethyl-5,7-dihydro-1H-indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-7-6-12-8-4-11(2,3)5-9(13)10(7)8/h6,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGIWYJKSKEPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=O)CC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647581 | |

| Record name | 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56008-20-9 | |

| Record name | 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one physical properties

An In-depth Technical Guide to the Physical Properties of 3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one

Introduction

This compound is a heterocyclic compound belonging to the tetrahydroindole class. Its rigid, fused-ring structure makes it an attractive scaffold in medicinal chemistry and materials science.[1][2] As a functionalized building block, it serves as a crucial starting material for synthesizing more complex molecular architectures, particularly for compounds targeting the central nervous system (CNS).[1] Understanding the fundamental physical properties of this intermediate is paramount for researchers in drug discovery and process chemistry. These properties govern its reactivity, solubility, purification, and formulation, directly impacting experimental design and the successful development of novel chemical entities.

This guide provides a detailed examination of the core physical and chemical characteristics of this compound, offering field-proven insights into the practical application of this data for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The utility of a chemical compound in a research or development setting is fundamentally linked to its physical characteristics. These parameters provide the first layer of information for designing synthetic routes, purification strategies, and analytical methods.

Data Summary

The key physical and chemical identifiers for this compound are summarized below for rapid reference. It is critical to note that several of these values are computationally predicted and should be confirmed experimentally for mission-critical applications.

| Property | Value | Source |

| CAS Number | 56008-20-9 | [3][4] |

| Molecular Formula | C₁₁H₁₅NO | [1][3][4] |

| Molecular Weight | 177.24 g/mol | [1][3][4] |

| Melting Point | 156 °C | [4] |

| Boiling Point | 320.0 ± 21.0 °C (Predicted) | [4] |

| Density | 1.069 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 16.24 ± 0.40 (Predicted) | [4] |

| InChI Key | REGIWYJKSKEPMU-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1=CNC2=C1C(=O)CC(C2)(C)C | [4] |

Significance of Physicochemical Parameters in a Research Context

-

Molecular Identity (CAS, SMILES, InChI): The CAS number is a unique numerical identifier crucial for unambiguous database searching and regulatory compliance.[3][4] The SMILES and InChI strings provide machine-readable representations of the molecular structure, essential for cheminformatics, virtual screening, and computational property prediction.[4]

-

Melting Point (156 °C): The melting point is a primary indicator of a compound's purity. A sharp melting range (typically <1 °C) suggests a high degree of purity, whereas a broad and depressed range often indicates the presence of impurities. This value dictates the appropriate techniques for handling and purification, such as recrystallization, and informs the upper-temperature limit for storage and certain experimental conditions to prevent degradation.

-

Boiling Point (Predicted, 320.0 °C): The high predicted boiling point suggests that the compound is not readily volatile under standard conditions.[4] This property is critical for designing high-temperature reactions and assessing the feasibility of purification by distillation, which would likely require vacuum conditions to prevent thermal decomposition.

-

Acidity (pKa, Predicted, 16.24): The predicted pKa of 16.24 indicates that the N-H proton of the indole ring is very weakly acidic, comparable to that of an alcohol.[4] This is a critical parameter in drug development as it influences the compound's ionization state at physiological pH. A compound that remains largely neutral, as this one would, typically exhibits higher membrane permeability, affecting its absorption and distribution (ADME properties). In synthesis, this pKa value informs the choice of base required for deprotonation if N-alkylation or other modifications at the nitrogen atom are desired.

Expected Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic proton on the pyrrole ring, the N-H proton (which would be exchangeable with D₂O), the methylene protons of the cyclohexanone ring, and the sharp singlets for the three methyl groups (one on the pyrrole ring and the two geminal methyls). The chemical shifts and coupling patterns would be invaluable for confirming the structure.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon (expected downfield, ~190-200 ppm), carbons of the pyrrole ring, the quaternary carbon bearing the gem-dimethyl groups, and the carbons of the methyl and methylene groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a strong absorption band for the C=O (ketone) stretching vibration, typically around 1680-1700 cm⁻¹. Another key feature would be the N-H stretching vibration, appearing as a moderate to sharp peak in the 3200-3400 cm⁻¹ region.

Experimental Protocol: Melting Point Determination

The determination of a compound's melting point is a foundational experiment for its physical characterization and purity assessment. The protocol described below is a self-validating system, as the sharpness of the melting range provides an internal check on sample purity.

Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and homogenous. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

-

Capillary Loading:

-

Tamp the open end of a glass capillary tube into the powdered sample until a small amount (2-3 mm in height) of tightly packed material is inside.

-

Invert the capillary and tap it gently on a hard surface to pack the sample firmly into the sealed end.

-

-

Apparatus Setup:

-

Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Set the apparatus to ramp the temperature rapidly to approximately 20 °C below the expected melting point (156 °C).[4]

-

-

Measurement:

-

Once the temperature is near the target, reduce the ramp rate to 1-2 °C per minute. This slow rate is critical for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting:

-

The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow (e.g., 155-156 °C).

-

Workflow Diagram

Caption: Workflow for Melting Point Determination.

Conclusion

The physical properties of this compound define its profile as a versatile chemical intermediate. Its solid nature, high melting point, and predicted high boiling point are characteristic of a stable organic molecule suitable for a range of synthetic modifications. The predicted pKa provides crucial insight into its likely behavior in biological systems, guiding its application in drug discovery programs. The data and protocols presented in this guide offer a comprehensive foundation for scientists, enabling informed experimental design and accelerating research and development involving this valuable heterocyclic scaffold.

References

-

AMERICAN ELEMENTS. This compound. [Link]

-

Chemsrc. CAS#:69595-03-5 | 2,6,6-TRIMETHYL-6,7-DIHYDRO-1H-INDOL-4(5H)-ONE. [Link]

-

Acros Pharmatech. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

National Institutes of Health (NIH). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. This compound [acrospharma.co.kr]

- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

An In-depth Technical Guide to the Structure, Characterization, and Activity of Rimonabant

A Note on Chemical Identification: This guide focuses on the compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide , widely known as Rimonabant . Its primary CAS Number is 168273-06-1 .[1] The CAS Number 56008-20-9, as initially queried, correctly identifies a different molecule, 3,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one. This guide proceeds under the expert assumption that the detailed chemical name, corresponding to Rimonabant, represents the intended subject of this technical overview.

Introduction

Rimonabant (formerly marketed as Acomplia) is a seminal molecule in the study of the endocannabinoid system.[1] Developed by Sanofi-Aventis, it was the first selective cannabinoid CB1 receptor blocker approved for clinical use in Europe for the treatment of obesity.[1][2] Its trajectory, from a promising therapeutic for metabolic disorders to its eventual withdrawal from the market due to significant psychiatric side effects, offers critical insights for researchers in pharmacology and drug development.[1][3][4] This guide provides a detailed examination of Rimonabant's chemical structure, synthesis, characterization, and its mechanism of action, intended for a scientific audience.

Chemical Structure and Properties

Rimonabant is a diarylpyrazole derivative. The core of the molecule is a 1,5-diaryl-4-methyl-pyrazole-3-carboxamide. The lipophilicity conferred by the chlorinated phenyl rings and the piperidinyl group is a key determinant of its pharmacokinetic profile, including its ability to cross the blood-brain barrier, which is central to both its efficacy and its adverse effects.

| Property | Value | Source |

| IUPAC Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | |

| CAS Number | 168273-06-1 | [1] |

| Molecular Formula | C₂₂H₂₁Cl₃N₄O | [1] |

| Molecular Weight | 463.79 g/mol | [1] |

| Appearance | Solid | |

| Solubility | DMSO: >10 mM |

Synthesis of Rimonabant

Several synthetic routes for Rimonabant have been reported. A common and efficient process involves a multi-step synthesis starting from commercially available materials. The causality behind this experimental choice lies in its cost-effectiveness and good overall yield.

Synthetic Workflow Overview

A representative synthesis involves the condensation of a substituted propiophenone with diethyl oxalate, followed by reaction with N-aminopiperidine and a subsequent acid-catalyzed cyclization with a substituted phenylhydrazine.[5] This approach allows for the efficient construction of the core pyrazole ring with the desired substituents.

Caption: A generalized workflow for the synthesis of Rimonabant.

Detailed Experimental Protocol (Exemplary)

This protocol is a synthesis of reported methods and should be adapted and optimized for specific laboratory conditions.

-

Preparation of the Diketo Ester Intermediate: To a solution of a strong base, such as lithium hexamethyldisilazane (LiHMDS), in an appropriate solvent (e.g., methyl cyclohexane), 4-chloropropiophenone is added dropwise at a controlled temperature.[6] After stirring, diethyl oxalate is added to the reaction mixture. The resulting diketo ester is then isolated after an aqueous workup.[5][6] The choice of a strong, non-nucleophilic base like LiHMDS is critical to ensure efficient deprotonation of the propiophenone at the alpha-carbon without competing side reactions.

-

Formation of the Amide Intermediate: The isolated diketo ester is then reacted with N-aminopiperidine. This step forms the crucial amide bond that will be part of the final Rimonabant structure.

-

Cyclization and Formation of Rimonabant: The amide intermediate is then treated with 2,4-dichlorophenylhydrazine hydrochloride in the presence of an acid catalyst (e.g., in acetic acid).[5] This reaction proceeds via a condensation and subsequent intramolecular cyclization to form the stable pyrazole ring, yielding Rimonabant. The product is then purified using standard techniques such as recrystallization or column chromatography.

Characterization of Rimonabant

Rigorous characterization is essential to confirm the identity and purity of synthesized Rimonabant. The following are key analytical techniques and expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of all atoms in Rimonabant.

¹H NMR (400 MHz, CDCl₃): Peak assignments are based on typical chemical shifts for similar structures and may vary slightly based on solvent and experimental conditions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-7.2 | m | 7H | Aromatic protons (chlorophenyl and dichlorophenyl groups) |

| ~2.9 | t | 4H | -CH₂- protons of the piperidine ring adjacent to N |

| ~2.4 | s | 3H | -CH₃ protons on the pyrazole ring |

| ~1.7 | m | 4H | -CH₂- protons of the piperidine ring |

| ~1.4 | m | 2H | -CH₂- proton of the piperidine ring |

¹³C NMR (101 MHz, CDCl₃): Exemplary data based on reported spectra of Rimonabant analogues.[5]

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (carboxamide) |

| ~144-128 | Aromatic and pyrazole carbons |

| ~55 | -CH₂- carbons of the piperidine ring adjacent to N |

| ~25 | -CH₂- carbons of the piperidine ring |

| ~23 | -CH₂- carbon of the piperidine ring |

| ~9 | -CH₃ carbon on the pyrazole ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Electrospray Ionization (ESI-MS):

| m/z | Ion |

| 463.08 | [M+H]⁺ |

| 465.08 | [M+H]⁺ (isotope peak due to Cl) |

| 363 | Fragment ion |

The characteristic isotopic pattern of the three chlorine atoms is a key diagnostic feature in the mass spectrum of Rimonabant.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (amide) |

| ~3050 | C-H stretch (aromatic) |

| ~2930 | C-H stretch (aliphatic) |

| ~1670 | C=O stretch (amide) |

| ~1500 | C=C stretch (aromatic) |

| ~820 | C-Cl stretch |

Characterization Workflow

Caption: A typical workflow for the characterization of synthesized Rimonabant.

Mechanism of Action and Biological Activity

Rimonabant's primary pharmacological effect is mediated through its interaction with the cannabinoid receptor 1 (CB1).[7][8]

CB1 Receptor Antagonism/Inverse Agonism

The endocannabinoid system, which includes the CB1 receptor, is a key regulator of appetite, energy balance, and mood.[7] CB1 receptors are densely expressed in the central nervous system, particularly in areas associated with appetite and reward, as well as in peripheral tissues like adipose tissue, the liver, and skeletal muscle.[7]

Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), activate CB1 receptors, leading to an increase in appetite.[7] Rimonabant acts as a selective antagonist or inverse agonist at the CB1 receptor.[7] This means it not only blocks the receptor from being activated by endocannabinoids but also reduces its basal level of activity.

By inhibiting CB1 receptor signaling, Rimonabant produces the following effects:

-

Central Effects: Reduces appetite and food intake by modulating neuronal circuits in the hypothalamus.[7][8]

-

Peripheral Effects: In adipose tissue, it can decrease lipogenesis (fat storage). In the liver, it can help mitigate fat accumulation.[7][8]

Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR). Its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. Rimonabant blocks these downstream effects.

Sources

- 1. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Trajectory of 3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one: A Deep Dive into its Mechanism of Action

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential mechanism of action of the synthetic heterocyclic compound, 3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one. While direct and extensive research on this specific molecule is nascent, this document synthesizes available data on structurally related compounds and the broader class of indole derivatives to postulate a primary and plausible secondary mechanism of action. Drawing from patent literature and extensive pharmacological studies on related scaffolds, we posit that the primary mode of action for derivatives of this compound is the inhibition of Heat Shock Protein 90 (Hsp90). Furthermore, based on the well-documented neuroactivity of the indole nucleus, we will explore potential secondary interactions with key central nervous system targets, namely serotonin and GABA receptors. This guide is intended to serve as a foundational resource for researchers, offering a structured overview of the current understanding and providing detailed experimental protocols to facilitate further investigation into the therapeutic potential of this promising scaffold.

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyrrole ring, is a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is present in a vast array of biologically active natural products, including the neurotransmitter serotonin and the anti-cancer agent vincristine, as well as numerous synthetic drugs.[2][3] The unique electronic properties and the ability of the indole nucleus to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow it to bind with high affinity to a diverse range of biological targets.[1] This inherent versatility has led to the development of indole derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]

The subject of this guide, this compound, is a synthetic derivative that has garnered interest for its potential applications in the development of therapeutics for central nervous system disorders and oncology. While public-domain research on this specific molecule remains limited, a significant breakthrough in understanding its potential mechanism of action comes from a patent describing a closely related derivative, 1-(2-amino-4-methylquinazolin-7-yl)-3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one, as a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[4]

Primary Mechanism of Action: Inhibition of Heat Shock Protein 90 (Hsp90)

The most compelling evidence for a mechanism of action for the this compound scaffold points towards the inhibition of Hsp90.[4] Hsp90 is a highly conserved molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are critical for cancer cell survival and proliferation.[5][6]

The Hsp90 Chaperone Cycle: A Target for Therapeutic Intervention

Hsp90 functions as a dimer, and its activity is dependent on the binding and hydrolysis of ATP at its N-terminal domain.[1] This ATPase activity drives a dynamic cycle of conformational changes that allows Hsp90 to bind to its client proteins, facilitate their proper folding, and then release them.[7] In cancer cells, many oncogenic proteins are highly dependent on Hsp90 for their stability. Inhibition of Hsp90 leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis.[2][6]

Figure 1. The Hsp90 chaperone cycle and the inhibitory effect of a this compound derivative.

The Role of the this compound Moiety in Hsp90 Inhibition

The patent for 1-(2-amino-4-methylquinazolin-7-yl)-3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one suggests that the dihydro-indol-one portion of the molecule plays a crucial role in binding to the ATP pocket of Hsp90.[4] While the full structure-activity relationship (SAR) is proprietary, analysis of the molecule suggests that the indol-4-one core provides a rigid scaffold for the presentation of key interacting groups. The trimethyl substitutions on the cyclohexanone ring likely contribute to the hydrophobic interactions within the ATP binding site. The nitrogen of the indole ring and the ketone oxygen can potentially form hydrogen bonds with amino acid residues in the pocket, mimicking the interactions of the adenine portion of ATP.

Potential Secondary Mechanisms of Action: Modulation of Serotonin and GABA Receptors

Beyond its putative role as an Hsp90 inhibitor, the indole scaffold of this compound suggests the potential for interactions with central nervous system targets, particularly serotonin (5-HT) and γ-aminobutyric acid (GABA) receptors. This is supported by preliminary supplier information suggesting its use in the synthesis of CNS-active compounds.

Serotonin Receptor Interactions

The indole nucleus is the core structure of the neurotransmitter serotonin. Consequently, a vast number of indole derivatives have been developed as ligands for various serotonin receptor subtypes.[8] These receptors are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition.[8] The interaction of indole derivatives with serotonin receptors is typically characterized by the indole nitrogen acting as a hydrogen bond donor and the aromatic system participating in π-π stacking interactions with aromatic residues in the receptor binding pocket.[1] The specific substitution pattern on the this compound molecule would determine its affinity and selectivity for different 5-HT receptor subtypes.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]

- 4. Human HSP90 alpha ELISA Kit (BMS2090-2) - Invitrogen [thermofisher.com]

- 5. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,6,6-trimethyl-5,7-dihydro-1H-indol-4-one

Introduction: Elucidating the Molecular Architecture

For researchers, scientists, and professionals in drug development, the precise structural confirmation of a novel or synthesized compound is a critical first step. This guide provides a comprehensive overview of the expected spectroscopic data for 3,6,6-trimethyl-5,7-dihydro-1H-indol-4-one , a heterocyclic ketone with potential applications in medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this document serves as a robust predictive guide based on the analysis of its functional groups and data from analogous structures. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics is paramount for verifying its synthesis and purity, and for predicting its chemical behavior.

The structure of 3,6,6-trimethyl-5,7-dihydro-1H-indol-4-one presents several key features for spectroscopic analysis: a trisubstituted pyrrole ring, an α,β-unsaturated ketone system within a six-membered ring, a gem-dimethyl group, and two methylene groups. The interplay of these features gives rise to a unique spectral fingerprint.

Caption: Molecular structure of 3,6,6-trimethyl-5,7-dihydro-1H-indol-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and integrations of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 3,6,6-trimethyl-5,7-dihydro-1H-indol-4-one in a common solvent like CDCl₃ would exhibit distinct signals for each type of proton. The pyrrole proton (H2) is expected to be a singlet in the aromatic region, while the methyl and methylene protons will appear in the aliphatic region.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ 8.0 - 8.5 | br s |

| ~ 6.5 - 7.0 | s |

| ~ 2.8 | s |

| ~ 2.4 | s |

| ~ 2.2 | s |

| ~ 1.1 | s |

Interpretation and Rationale:

-

N-H Proton: The pyrrole N-H proton is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be variable.

-

Pyrrole H-2 Proton: This proton is on an electron-rich aromatic ring and is expected to appear as a sharp singlet in the downfield region. Data from similar indole structures supports this assignment.

-

Methylene Protons (H-5 and H-7): The two methylene groups are in different chemical environments. The H-5 protons are adjacent to the carbonyl group, which will deshield them, leading to a downfield shift compared to the H-7 protons. Both are expected to be singlets as there are no adjacent protons for coupling.

-

Methyl Protons: The methyl group at C3 is attached to the pyrrole ring and will appear as a singlet. The two methyl groups at C6 are equivalent and will give rise to a single, more intense singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O (C-4) |

| ~ 140 | C-7a |

| ~ 130 | C-3a |

| ~ 125 | C-2 |

| ~ 115 | C-3 |

| ~ 50 | C-7 |

| ~ 40 | C-5 |

| ~ 35 | C-6 |

| ~ 28 | C6-(CH₃)₂ |

| ~ 12 | C3-CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (C-4): The ketone carbonyl carbon is the most downfield signal, typically appearing around 195 ppm.

-

Pyrrole Carbons: The carbons of the pyrrole ring (C-2, C-3, C-3a, C-7a) will have chemical shifts in the aromatic region, with the quaternary carbons (C-3a and C-7a) being distinct from the protonated carbon (C-2) and the methyl-substituted carbon (C-3).

-

Aliphatic Carbons: The methylene carbons (C-5 and C-7) and the quaternary carbon (C-6) will appear in the upfield region. The gem-dimethyl carbons will give a single signal, and the C-3 methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 3,6,6-trimethyl-5,7-dihydro-1H-indol-4-one would be dominated by absorptions from the N-H, C=O, and C=C bonds.

| Predicted IR Absorption Bands | |

| Frequency (cm⁻¹) | Functional Group |

| ~ 3400 | N-H (pyrrole) |

| ~ 2960 | C-H (alkane) |

| ~ 1680 | C=O (α,β-unsaturated ketone) |

| ~ 1620 | C=C (pyrrole) |

Interpretation and Rationale:

-

N-H Stretch: A prominent, relatively sharp peak around 3400 cm⁻¹ is characteristic of the N-H stretching vibration in pyrroles.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the methyl and methylene groups.

-

C=O Stretch: The carbonyl stretch of an α,β-unsaturated ketone is typically found at a lower frequency (1665-1685 cm⁻¹) compared to a saturated ketone due to conjugation.[1][2]

-

C=C Stretch: The stretching vibration of the carbon-carbon double bonds within the pyrrole ring will appear in the 1620-1650 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For 3,6,6-trimethyl-5,7-dihydro-1H-indol-4-one (C₁₁H₁₅NO), the molecular weight is 177.24 g/mol .

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 177, corresponding to the molecular ion.

-

Key Fragmentation Pathways: The fragmentation of cyclic ketones can be complex, but some predictable pathways exist.[3] Alpha-cleavage is a common fragmentation for ketones.[4][5]

Caption: Proposed key fragmentation pathways in the mass spectrum.

Interpretation and Rationale:

-

Loss of a Methyl Radical: A peak at m/z = 162 would correspond to the loss of a methyl radical (•CH₃) from the molecular ion, likely from the gem-dimethyl group.

-

Loss of Carbon Monoxide: A peak at m/z = 149 would indicate the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for ketones.

-

Retro-Diels-Alder Reaction: The cyclohexenone ring could undergo a retro-Diels-Alder reaction, leading to further fragmentation.

Experimental Methodologies: A Standardized Approach

For the acquisition of high-quality spectroscopic data for 3,6,6-trimethyl-5,7-dihydro-1H-indol-4-one, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and acquire the spectrum in a solution cell.

-

-

Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the pure KBr pellet or solvent for subtraction.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion: A Predictive Framework for Structural Verification

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 3,6,6-trimethyl-5,7-dihydro-1H-indol-4-one. By understanding the expected spectroscopic signatures of its constituent functional groups and by drawing comparisons with analogous structures, researchers can confidently verify the identity and purity of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory. This guide serves as a valuable resource for any scientist working with this or structurally related molecules in the pursuit of new therapeutic agents.

References

C11H15NO indole derivative biological activity screening

An In-Depth Technical Guide for the Biological Activity Screening of C11H15NO Indole Derivatives

Introduction: Deconstructing the C11H15NO Pharmacophore

The molecular formula C11H15NO represents a class of indole derivatives with significant therapeutic potential. This scaffold is structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine), immediately suggesting a strong rationale for investigating its interactions with neurological targets. Prominent members of this class include N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET), known for their potent psychoactive properties. However, the indole nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its ability to bind to a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3]

A robust and systematic screening strategy is therefore not merely a procedural checklist but a critical scientific endeavor to comprehensively map the biological activity landscape of novel C11H15NO derivatives. The goal is to move beyond the obvious neurological hypotheses and uncover potentially novel therapeutic applications. This guide presents a tiered, field-proven approach to screening, designed to efficiently identify and characterize the primary biological functions of these compounds, from broad-spectrum initial assessments to focused, mechanism-of-action studies.

Part 1: The Strategic Screening Cascade: A Tiered Approach

A hierarchical screening cascade is the most efficient methodology for characterizing a new chemical entity. It prioritizes broad, cost-effective assays in Tier 1 to identify the general biological "area code" of a compound. Hits from this stage are then advanced to more specific, resource-intensive Tier 2 assays to elucidate the precise mechanism of action (MOA).

Caption: Tiered screening cascade for C11H15NO derivatives.

Part 2: Tier 1 - Broad-Spectrum Biological Profiling

The initial screening phase is designed to cast a wide net, efficiently identifying any significant biological activity. We will simultaneously probe three major, well-precedented areas of indole derivative activity: anticancer, antimicrobial, and neuroactivity.

Anticancer & Cytotoxicity Screening

Indole derivatives are known to interfere with multiple pathways crucial for cancer cell survival, including cell cycle progression, tubulin polymerization, and various signaling cascades.[4][5][6] A primary screen against a panel of cancer cell lines is essential.

Core Rationale: The initial goal is to determine if a compound exhibits cytotoxicity. The choice of a diverse cell line panel (e.g., representing leukemia, lung, colon, and breast cancers) is critical to identify potential tissue-specific activity.

Featured Protocol: MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the C11H15NO test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[8] Replace the old medium with medium containing the test compounds or controls. Include wells for "untreated" (vehicle control) and "no cells" (blank).

-

Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).

| Assay Parameter | Recommended Condition | Rationale |

| Cell Lines | Panel: e.g., HeLa, A549, MCF-7, K562 | To identify broad-spectrum vs. selective cytotoxicity.[6] |

| Compound Conc. | Logarithmic series (e.g., 0.1 to 100 µM) | To establish a dose-response relationship and calculate IC50. |

| Positive Control | Doxorubicin or Paclitaxel | To validate assay performance and ensure cells respond to known cytotoxins. |

| Vehicle Control | DMSO (at highest concentration used) | To account for any effects of the compound solvent on cell viability. |

Antimicrobial Susceptibility Testing

The indole scaffold is present in many natural and synthetic antimicrobial agents.[3][9] A primary screen against a panel of pathogenic bacteria and fungi is a crucial step in discovering new anti-infective leads.

Core Rationale: The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[10][11] This is a quantitative measure of potency.

Featured Protocol: Broth Microdilution MIC Assay This method is the gold standard for determining MIC values and is readily adaptable for high-throughput screening.[10][12]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of each C11H15NO derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum suspension (e.g., 0.5 McFarland standard) and dilute it so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the microbial inoculum to all wells containing the test compounds. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest compound concentration in which no visible growth (turbidity) is observed. This can be assessed visually or with a plate reader measuring absorbance at 600 nm.

Primary Neuroactivity Screening

Given the structural similarity to serotonin, a focused primary screen against key neurological targets is paramount. This should include assays for affinity to serotonin receptors and inhibition of key neurotransmitter-metabolizing enzymes.

2.3.1 Serotonin 5-HT2A Receptor Binding Assay

Core Rationale: The 5-HT2A receptor is a primary target for many hallucinogenic tryptamines and a key modulator of perception and mood.[13] A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for this receptor.[14][15]

Caption: Simplified 5-HT2A Gq signaling pathway.

Step-by-Step Methodology (Competitive Binding):

-

Receptor Preparation: Use membrane preparations from cells expressing the human 5-HT2A receptor or from rat frontal cortex tissue.[15]

-

Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a radioligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled C11H15NO test compound.[16]

-

Controls: Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known 5-HT2A ligand, like unlabeled ketanserin).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[16]

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Detection: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.

-

Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

2.3.2 Monoamine Oxidase (MAO) Inhibition Assay

Core Rationale: MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters, including serotonin and tryptamines. Inhibition of these enzymes can increase neurotransmitter levels and is a therapeutic strategy for depression and neurodegenerative diseases.[17][18] Many indole alkaloids are known MAO inhibitors.

Step-by-Step Methodology (Fluorometric):

-

Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzymes.

-

Assay Setup: In a 96-well black plate, pre-incubate the MAO enzyme with various concentrations of the C11H15NO test compound. Include a "no inhibitor" control.

-

Reaction Initiation: Add a substrate mix. A common fluorogenic assay uses a non-fluorescent substrate that, upon oxidation by MAO, produces H2O2. The H2O2 then reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase to generate a highly fluorescent product (resorufin).[19]

-

Kinetic Reading: Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) using a microplate fluorometer (e.g., Ex/Em = 530/585 nm).[19]

-

Analysis: The rate of reaction (slope of fluorescence vs. time) is proportional to MAO activity. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value from the dose-response curve.

2.3.3 Acetylcholinesterase (AChE) Inhibition Assay

Core Rationale: AChE terminates cholinergic neurotransmission by hydrolyzing acetylcholine. AChE inhibitors are used to treat Alzheimer's disease.[20] Screening for AChE inhibition is a standard component of neuropharmacological profiling.

Featured Protocol: Ellman's Method This is a widely used colorimetric method for measuring AChE activity.[20][21]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. apec.org [apec.org]

- 12. integra-biosciences.com [integra-biosciences.com]

- 13. innoprot.com [innoprot.com]

- 14. benchchem.com [benchchem.com]

- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 18. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bioassaysys.com [bioassaysys.com]

- 20. benchchem.com [benchchem.com]

- 21. attogene.com [attogene.com]

Illuminating the Druggable Genome: A Technical Guide to Investigating the Therapeutic Targets of Tetrahydroindolone Compounds

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydroindolone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic potential across a spectrum of diseases, including cancer, inflammation, and cardiovascular disorders. The efficacy of these compounds is intrinsically linked to their interaction with specific biological targets. Elucidating these targets is a critical endeavor in drug discovery, paving the way for mechanism-of-action studies, lead optimization, and the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of modern experimental strategies and workflows for the identification and validation of the therapeutic targets of tetrahydroindolone compounds. Moving beyond a mere recitation of protocols, this guide delves into the causal relationships behind experimental choices, offering field-proven insights to navigate the complexities of target deconvolution. We will explore a multi-pronged approach, from initial target hypothesis generation through to rigorous validation in cellular and in vivo contexts, equipping researchers with the knowledge to confidently identify and pursue novel therapeutic targets for this promising class of molecules.

Introduction: The Therapeutic Promise of the Tetrahydroindolone Scaffold

The indole nucleus and its derivatives have long been a fertile ground for the discovery of bioactive molecules.[1][2] The tetrahydroindolone core, a partially saturated version of the indole scaffold, offers a unique three-dimensional architecture that can be readily functionalized, allowing for the creation of diverse chemical libraries with a wide range of pharmacological activities.

Initial investigations into tetrahydroindolone derivatives have revealed their potential to modulate a variety of biological processes. For instance, certain derivatives have been identified as potent blockers of the Kv1.5 potassium channel, a target for the treatment of atrial fibrillation. Furthermore, the tetrahydroindolone scaffold has been explored for its anti-cancer properties, with demonstrated activity against a range of tumor cell lines, including those of the breast, lung, cervix, rectum, liver, and blood.[3] The broader family of indole-containing compounds has been shown to target a diverse array of proteins, including protein kinases, histone deacetylases (HDACs), and tubulin, and to modulate key signaling pathways such as NF-κB.[1]

This documented therapeutic potential underscores the importance of systematically identifying the molecular targets of novel tetrahydroindolone compounds. The journey from a promising "hit" in a phenotypic screen to a well-characterized drug candidate with a clear mechanism of action is contingent on successful target identification and validation. This guide will provide a structured approach to this critical phase of drug discovery.

The Strategic Imperative of Target Deconvolution

Phenotypic drug discovery, where compounds are screened for their effect on a cellular or organismal phenotype without prior knowledge of the target, has seen a resurgence in recent years.[4] This approach is particularly valuable for identifying first-in-class therapeutics with novel mechanisms of action. Tetrahydroindolone compounds, often emerging from such phenotypic screens, present the exciting challenge of "target deconvolution" – the process of identifying the specific molecular target(s) responsible for the observed biological effect.

A robust target deconvolution strategy is not merely an academic exercise; it is a cornerstone of modern drug development for several key reasons:

-

Mechanism of Action (MoA) Elucidation: Understanding the direct molecular target is fundamental to explaining how a compound exerts its therapeutic effect.

-

Rational Lead Optimization: Knowledge of the target enables structure-activity relationship (SAR) studies, guiding medicinal chemists in designing more potent and selective analogs.

-

Predicting and Mitigating Off-Target Effects: Identifying unintended targets can help in predicting potential toxicities and side effects early in the development process.

-

Biomarker Development: A validated target can serve as a biomarker to monitor drug efficacy and patient response in clinical trials.

This guide will now detail the key experimental workflows for the identification and validation of tetrahydroindolone compound targets, structured in a logical progression from initial discovery to in-cell confirmation.

Phase 1: Target Identification Strategies

The initial phase of the investigation is focused on generating a list of candidate protein targets that physically interact with the tetrahydroindolone compound of interest. This is typically achieved through affinity-based proteomics methods.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

Affinity chromatography remains a gold-standard technique for isolating the binding partners of a small molecule from a complex biological lysate.[5][6] The underlying principle is the immobilization of the small molecule on a solid support to "fish out" its interacting proteins.

Causality Behind Experimental Choices: The success of this method hinges on the design of the affinity probe. A linker must be attached to a position on the tetrahydroindolone scaffold that is not critical for its biological activity. This necessitates preliminary SAR studies to identify non-essential positions for modification. The choice of linker length and chemistry is also crucial to ensure the compound remains accessible for protein binding while minimizing non-specific interactions.

Experimental Protocol: Affinity Chromatography for Tetrahydroindolone Target Identification

-

Affinity Probe Synthesis:

-

Perform initial SAR studies to identify a non-essential position on the tetrahydroindolone scaffold for linker attachment.

-

Synthesize an analog with a functionalized linker (e.g., with a terminal alkyne or azide for click chemistry, or a primary amine for NHS ester coupling).

-

Synthesize a negative control probe, ideally an inactive stereoisomer or a close structural analog that lacks the biological activity of the parent compound.

-

-

Immobilization on Solid Support:

-

Covalently attach the affinity probe and the negative control probe to a solid support matrix (e.g., NHS-activated sepharose beads, streptavidin beads if using a biotinylated probe).

-

-

Protein Lysate Preparation:

-

Select a cell line or tissue relevant to the observed phenotype of the tetrahydroindolone compound.

-

Prepare a native protein lysate using a mild lysis buffer to preserve protein complexes.

-

-

Affinity Pulldown:

-

Incubate the protein lysate with the affinity probe-conjugated beads and the control beads in parallel.

-

Include a competition experiment where the lysate is pre-incubated with an excess of the free tetrahydroindolone compound before adding the affinity probe beads.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elute the bound proteins, typically by boiling in SDS-PAGE sample buffer or by using a competitive eluent.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise protein bands that are present in the affinity probe pulldown but absent or significantly reduced in the control and competition experiments.

-

Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.

-

Data Presentation: Putative Target List from AC-MS

| Protein ID | Gene Name | Molecular Weight (kDa) | Peptide Count (Affinity Probe) | Peptide Count (Control) | Peptide Count (Competition) |

| P12345 | KCNH2 | 127 | 25 | 1 | 3 |

| Q67890 | EGFR | 175 | 18 | 0 | 2 |

| ... | ... | ... | ... | ... | ... |

Table 1: Example data output from an AC-MS experiment for a hypothetical tetrahydroindolone compound. Proteins with high peptide counts in the affinity probe sample and low counts in the control and competition samples are considered high-priority candidates.

Mandatory Visualization:

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Phase 2: Target Validation in a Cellular Context

Once a list of putative targets has been generated, it is imperative to validate these interactions within the complex milieu of a living cell. This step confirms that the compound can access its target in its native environment and engage with it at therapeutically relevant concentrations.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in intact cells or cell lysates.[7][8][9][10] The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein binds to a small molecule, its melting temperature (Tagg) typically increases. This change in thermal stability can be quantified, providing direct evidence of target engagement.

Causality Behind Experimental Choices: CETSA is a label-free method, obviating the need for chemical modification of the tetrahydroindolone compound, which is a significant advantage over affinity chromatography.[11] The choice between performing CETSA in intact cells versus cell lysates depends on the research question. Intact cell CETSA provides information on cell permeability and intracellular target engagement, while lysate CETSA is useful for confirming direct binding without the confounding factor of cellular uptake.

Experimental Protocol: CETSA for Tetrahydroindolone Target Validation

-

Cell Culture and Treatment:

-

Culture the relevant cell line to an appropriate confluence.

-

Treat the cells with the tetrahydroindolone compound at various concentrations or with a vehicle control (e.g., DMSO).

-

-

Heating:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures using a thermal cycler. A typical range might be 40-70°C.

-

-

Cell Lysis and Separation of Soluble Fraction:

-

Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

-

Protein Quantification:

-

Quantify the amount of the soluble target protein in each sample using a method such as Western blotting, ELISA, or mass spectrometry.

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve.

-

Compare the melting curves of the vehicle-treated and compound-treated samples to determine the thermal shift (ΔTagg).

-

Alternatively, perform an isothermal dose-response (ITDR) experiment by heating all samples at a single, optimized temperature and varying the compound concentration to determine the EC50 of target engagement.

-

Data Presentation: CETSA Melting Curves and ITDR

| Temperature (°C) | Soluble Target Protein (% of 37°C control) - Vehicle | Soluble Target Protein (% of 37°C control) - Compound X |

| 40 | 100 | 100 |

| 45 | 95 | 98 |

| 50 | 80 | 92 |

| 55 | 50 | 85 |

| 60 | 20 | 65 |

| 65 | 5 | 30 |

Table 2: Example data for generating a CETSA melting curve. The shift in the curve to the right for the compound-treated sample indicates target stabilization.

Mandatory Visualization:

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Phase 3: Broad Profiling and Genetic Validation

While AC-MS and CETSA can identify and validate direct binding partners, it is often necessary to understand the broader impact of a tetrahydroindolone compound on cellular signaling networks and to genetically validate the role of the identified target in the observed phenotype.

Kinome Profiling

Given that a large number of indole derivatives are known to be kinase inhibitors, kinome profiling is a logical step in the characterization of a novel tetrahydroindolone compound.[1][12] This technique assesses the inhibitory activity of a compound against a large panel of purified kinases, providing a comprehensive view of its selectivity.

Causality Behind Experimental Choices: Kinome profiling is crucial for understanding both the on-target potency and the off-target liabilities of a compound. A highly selective kinase inhibitor is often desirable, but in some cases, a multi-targeted inhibitor may have superior efficacy, for example, in cancer therapy.[12] The data from kinome profiling can guide SAR efforts to either enhance selectivity or to rationally design polypharmacology.

Experimental Protocol: Kinome Profiling

-

Compound Submission:

-

Provide the tetrahydroindolone compound to a specialized contract research organization (CRO) that offers kinome profiling services.

-

-

Assay Performance:

-

The CRO will typically perform in vitro kinase activity assays using a large panel of recombinant kinases (often >400).

-

The assays are usually run at a fixed ATP concentration (often at or near the Km for each kinase) and one or more concentrations of the test compound.

-

-

Data Analysis:

-

The percentage of inhibition for each kinase at the tested compound concentration(s) is determined.

-

The data is often visualized as a "kinetree" diagram, which graphically represents the selectivity of the compound across the human kinome.

-

For potent hits, follow-up IC50 determinations are performed.

-

Data Presentation: Kinome Profiling Summary

| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |

| CDK2/CycA | 98 | 15 |

| GSK3β | 95 | 25 |

| ERK1 | 20 | >1000 |

| p38α | 15 | >1000 |

| ... | ... | ... |

Table 3: Example data from a kinome profiling experiment, highlighting a compound with potent activity against CDK2 and GSK3β and high selectivity over other kinases.

Genetic Target Validation using CRISPR/Cas9

Genetic approaches provide the most definitive evidence linking a specific target to the phenotype of interest.[13][14] The CRISPR/Cas9 system allows for the precise knockout, knockdown (CRISPRi), or activation (CRISPRa) of a gene encoding a putative target.[15] By mimicking the effect of a drug (in the case of knockout or knockdown for an inhibitor), one can validate that modulation of the target protein is indeed responsible for the observed cellular response.

Causality Behind Experimental Choices: CRISPR-based validation is a powerful orthogonal approach to biophysical and biochemical methods. If knocking out the putative target gene phenocopies the effect of the tetrahydroindolone compound, it provides strong evidence for an on-target mechanism of action. Conversely, if cells with the target gene knocked out become resistant to the compound, this also validates the target.

Experimental Protocol: CRISPR-mediated Target Validation

-

gRNA Design and Cloning:

-

Design and synthesize guide RNAs (gRNAs) that target the gene encoding the putative target protein. Include non-targeting gRNAs as negative controls.

-

Clone the gRNAs into a suitable lentiviral vector that also expresses Cas9.

-

-

Lentivirus Production and Transduction:

-

Produce lentiviral particles in a packaging cell line (e.g., HEK293T).

-

Transduce the target cell line with the lentivirus to generate a stable cell line with the target gene knocked out.

-

-

Validation of Knockout:

-

Confirm the successful knockout of the target protein by Western blotting or qPCR.

-

-

Phenotypic Assay:

-

Perform the same phenotypic assay that was used to initially identify the tetrahydroindolone compound on both the wild-type and knockout cell lines.

-

Compare the phenotype of the knockout cells to that of wild-type cells treated with the compound.

-

-

Drug Sensitivity Assay:

-

Treat both wild-type and knockout cells with a range of concentrations of the tetrahydroindolone compound.

-

Determine the EC50 or IC50 of the compound in both cell lines. A significant rightward shift in the dose-response curve for the knockout cells indicates that the compound's activity is dependent on the target.

-

Mandatory Visualization:

Caption: CRISPR/Cas9 Genetic Target Validation Workflow.

Conclusion: An Integrated Approach to Target Discovery

The investigation of the therapeutic targets of tetrahydroindolone compounds is a multifaceted process that requires a carefully planned and executed experimental strategy. There is no single "magic bullet" technique; rather, a combination of orthogonal approaches provides the most robust and reliable data.

This guide has outlined a logical workflow, beginning with the unbiased identification of binding partners using affinity chromatography-mass spectrometry. This is followed by the crucial in-cell validation of target engagement using the cellular thermal shift assay. Finally, the broader context of the compound's activity is explored through kinome profiling, and the link between the putative target and the observed phenotype is definitively established using CRISPR-mediated genetic validation.

By employing this integrated approach, researchers can move beyond simple phenotypic observations to a deep mechanistic understanding of how tetrahydroindolone compounds exert their therapeutic effects. This knowledge is not only essential for the successful progression of individual drug discovery programs but also contributes to the broader understanding of the druggable genome and the development of the next generation of targeted therapies.

References

- Al-Sanea, M. M., et al. (2021). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.

- Bunnage, M. E., et al. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Journal of Molecular and Cellular Biology.

- A patent for "Tetrahydro-indolone and tetrahydro-indazolone deriv

- Castelli, R., et al. (2019). Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach. European Journal of Medicinal Chemistry.

- Chernobrovkin, A., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports.

- Edfeldt, F., et al. (2011). Searching for the Protein Targets of Bioactive Molecules.

- El-Gamal, M. I., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules.

- Gilbert, L. A., et al. (2014). CRISPR-mediated modular RNA-guided regulation of transcription in eukaryotes. Cell.

- Roberts, T. G., et al. (1975). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Journal of Biological Chemistry.

- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

- Kaul, M., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Bioorganic Chemistry.

- Kampmann, M. (2018). CRISPR-based functional genomics for target discovery. Biochemical Society Transactions.

- Martin, N. J., et al. (2013). Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. Planta Medica.

- Shi, J., et al. (2015). A library of CRISPR-Cas9 constructs for multiplexed gene editing and transcriptional modulation.

- A resource on "Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay" is available

- A resource on "Techniques in kinase profiling" is available

- A resource on "Methods for Detecting Kinase Activity" is available

- A resource on "CRISPR/Cas9 Cell Screening Facility" is available

- A general "Affinity Chromatography Protocol" is available

- A resource on "Affinity Chromatography | Principles" is available

- A resource on "Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1" is available.

- A resource on "Target deconvolution techniques in modern phenotypic profiling" is available from the National Center for Biotechnology Inform

- A resource on "Drug Target Identification Methods After a Phenotypic Screen" is available

- A resource on "Pooled CRISPR screening workflows" is available

- A resource on "Cellular target engagement of AR agonists or antagonists by CETSA HT" is available

- A resource on "CRISPR approaches to small molecule target identification" is available from the National Center for Biotechnology Inform

- A resource on "Application of the Cellular Thermal Shift Assay (CETSA)

- A resource on "CRISPR Screens: Approaches, Strategies, and Workflow" is available

- A resource on "Innovative CRISPR Screening Promotes Drug Target Identification" is available from the National Center for Biotechnology Inform

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. conductscience.com [conductscience.com]

- 4. chimia.ch [chimia.ch]

- 5. researchgate.net [researchgate.net]

- 6. cube-biotech.com [cube-biotech.com]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]

- 11. drughunter.com [drughunter.com]

- 12. Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Innovative CRISPR Screening Promotes Drug Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. synthego.com [synthego.com]

The Versatile Scaffold: A Deep Dive into 4,5,6,7-Tetrahydroindol-4-one Derivatives in Medicinal Chemistry

Abstract

The 4,5,6,7-tetrahydroindol-4-one core is a privileged heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties make it a versatile starting point for the synthesis of a diverse array of polyheterocyclic structures with significant therapeutic potential. This in-depth technical guide explores the synthetic strategies, medicinal applications, and structure-activity relationships of 4,5,6,7-tetrahydroindol-4-one derivatives. We will delve into the causality behind synthetic choices, provide detailed experimental insights, and present a comprehensive overview of their biological activities, ranging from anticancer and anti-inflammatory to neuroprotective effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable scaffold in their own research endeavors.

The 4,5,6,7-Tetrahydroindol-4-one Core: A Gateway to Bioactive Molecules

The 4,5,6,7-tetrahydroindol-4-one scaffold, a fused pyrrole and cyclohexanone ring system, is a cornerstone in the design of numerous biologically active compounds. Its importance is underscored by its presence in a variety of drugs, including the FDA-approved antipsychotic molindone, the GABAA agonist CP-409,092 for anxiety treatment, and potent heat shock protein 90 (Hsp90) inhibitors for cancer therapy[1][2]. The inherent reactivity of the pyrrole and ketone functionalities provides a rich chemical landscape for derivatization, enabling the construction of complex polyheterocyclic systems with diverse pharmacological profiles[1][2][3]. Furthermore, dehydrogenation of the tetrahydroindolone structure can lead to the formation of a 4-hydroxy-indole moiety, a key pharmacophore found in many bioactive alkaloids and approved drugs[1][2].

Synthetic Strategies: Building the Core and Its Analogs

The construction of the 4,5,6,7-tetrahydroindol-4-one scaffold and its subsequent modification are pivotal to exploring its medicinal potential. Various synthetic methodologies have been developed, ranging from classical named reactions to modern catalytic approaches.

Foundational Synthesis: The Nenitzescu Indole Synthesis

The first reported synthesis of the 4,5,6,7-tetrahydroindol-4-one motif was achieved by Nenitzescu and Scortzbanu in 1928[1]. This method involves the condensation of 1,3-cyclohexanediones with α-aminocarbonyl compounds. A common challenge is the self-condensation of α-aminoaldehydes and α-aminoketones. To circumvent this, precursors that generate the α-aminocarbonyl species in situ are often employed, such as the reduction of oximes with zinc, a classic approach reminiscent of the Knorr pyrrole synthesis[1].

Caption: Nenitzescu Synthesis of 4,5,6,7-Tetrahydroindol-4-one.

Modern Synthetic Approaches: Efficiency and Diversity

Modern organic synthesis has introduced more efficient and versatile methods for the preparation of tetrahydroindolone derivatives. These include:

-

Multicomponent Reactions: One-pot, three-component reactions involving a β-dicarbonyl compound, an arylglyoxal hydrate, and a cyclic enaminone have been developed for the facile synthesis of functionalized 4,5,6,7-tetrahydroindol-4-one derivatives[4]. These reactions are highly atom-economical and allow for the rapid generation of molecular diversity.

-

Transition Metal-Catalyzed Reactions: Rhodium(III)-catalyzed double C-H activation of N-aryl pyrroles followed by annulation with alkynes has been utilized to construct fused quinoline structures from N-phenyl-4,5,6,7-tetrahydroindol-4-one[1]. Palladium-catalyzed intramolecular C-H arylation is another powerful tool for the synthesis of N-fused isoquinoline derivatives[1][2].

Experimental Protocol: A Representative Three-Component Synthesis [4]

-

Reactant Preparation: To a solution of a cyclic enaminone (1 mmol) and an arylglyoxal hydrate (1 mmol) in ethanol (10 mL), add a β-dicarbonyl compound (1.2 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4,5,6,7-tetrahydroindol-4-one derivative.

The choice of catalyst and reaction conditions in these modern methods is crucial for achieving high yields and selectivity. For instance, the use of bulky phosphine ligands in palladium-catalyzed reactions can prevent catalyst inhibition and promote efficient C-N bond formation[5].

A Spectrum of Biological Activities: Therapeutic Potential

The 4,5,6,7-tetrahydroindol-4-one scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities.

Anticancer Activity: Targeting Key Oncogenic Pathways

Indole derivatives, in general, are well-established as potent anticancer agents, with some compounds already in clinical use[6][7]. The 4,5,6,7-tetrahydroindol-4-one framework is no exception and has been extensively explored for its antiproliferative properties.

-

Kinase Inhibition: Many derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and tyrosine kinases[6]. For example, certain 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides have been identified as potent and selective SIRT2 inhibitors[4]. The proposed mechanism of action for some derivatives involves interaction with the ATP-binding site of kinases like CDK9[6].

-

Tubulin Polymerization Inhibition: The microtubule network is a critical target for anticancer drugs. Some indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis[6].

-